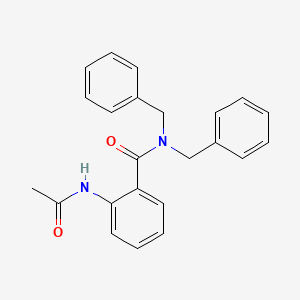
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine, also known as IPPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting biological activities.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of certain signaling pathways in the body. This compound has been found to interact with a number of different receptors, including the mu-opioid receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, and has also been found to exhibit anti-tumor activity. Additionally, this compound has been found to have a positive effect on the immune system, suggesting that it may have potential applications in the treatment of immune-related disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is that it is relatively easy to synthesize, making it an attractive compound for use in laboratory experiments. Additionally, this compound has been found to exhibit a range of interesting biological activities, making it a useful tool for researchers studying the mechanisms of disease and potential treatments. However, one limitation of this compound is that it has not yet been extensively studied in humans, meaning that its potential applications in the clinic are still largely unknown.
Future Directions
There are a number of potential future directions for research on N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine. One area of interest is the development of new synthetic methods for producing this compound, which could help to make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases. Finally, more research is needed to assess the safety and efficacy of this compound in humans, in order to determine its potential as a clinical treatment.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine can be achieved through a number of methods, including the reaction of 4-isopropylbenzaldehyde with 4-pentenoic acid in the presence of a reducing agent. The resulting product can then be converted into this compound through a series of chemical reactions, including the use of piperidine and acetic anhydride.
Scientific Research Applications
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
properties
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-4-5-8-19(22)21-13-6-7-18(14-21)20-17-11-9-16(10-12-17)15(2)3/h4,9-12,15,18,20H,1,5-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNZQALVTRMUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![4-{[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6028687.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)